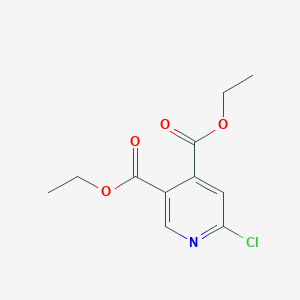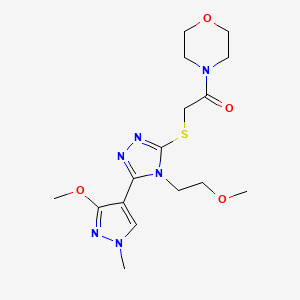
1-Bromo-4-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the fourth position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
1-Bromo-4-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-nitronaphthalene. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination reactions but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-4-nitronaphthalene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium cyanide (KCN), leading to the formation of methoxy and cyano derivatives, respectively .
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin (Sn) and hydrochloric acid (HCl). This reduction yields 1-Bromo-4-aminonaphthalene .
-
Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives .
Applications De Recherche Scientifique
1-Bromo-4-nitronaphthalene has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
-
Biology and Medicine: : The compound is used in the development of biologically active molecules. Its derivatives have been studied for their potential antimicrobial and anticancer properties .
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-Bromo-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-4-nitronaphthalene can be compared with other similar compounds such as:
1-Bromo-2-nitronaphthalene: This isomer has the nitro group at the second position, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: A simpler aromatic compound with similar functional groups but different reactivity due to the absence of the naphthalene ring.
4-Nitro-1-naphthylamine: This compound has an amino group instead of a bromine atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-4-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENKLKXUFZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)
![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2987587.png)
![N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2987589.png)



![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
